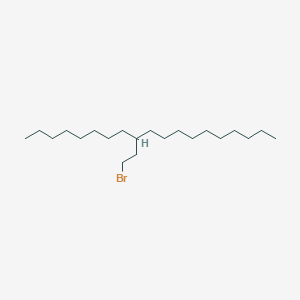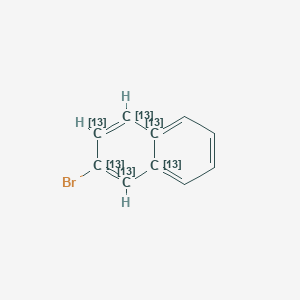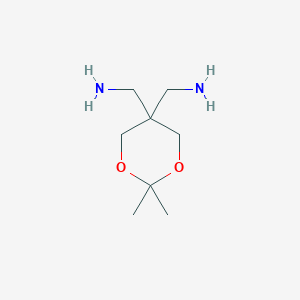
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both sulfonyl fluoride and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 4-nitrophenylacrylamide, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines to form sulfonamides.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like amines and conditions involving mild bases and solvents such as acetonitrile are commonly used.
Reduction: Hydrogen gas and a palladium catalyst are typical for reducing the nitro group.
Major Products
Scientific Research Applications
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of human neutrophil elastase, which is relevant for treating conditions like Acute Respiratory Distress Syndrome (ARDS).
Biological Studies: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme mechanisms and interactions.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with enzyme active sites. The sulfonyl fluoride group acts as an electrophile, forming a covalent bond with nucleophilic residues in the enzyme’s active site, thereby inhibiting its activity . This interaction is crucial for its role as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Sulfonyl Fluoride: Similar in structure but lacks the acrylamido group.
Benzene-1-sulfonyl Fluoride: Similar but without the nitrophenyl and acrylamido groups.
Uniqueness
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the presence of both the nitrophenyl and acrylamido groups, which contribute to its specific reactivity and potential as an enzyme inhibitor .
Properties
CAS No. |
19160-19-1 |
|---|---|
Molecular Formula |
C15H11FN2O5S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H11FN2O5S/c16-24(22,23)14-3-1-2-12(10-14)17-15(19)9-6-11-4-7-13(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ |
InChI Key |
MPAPXMJODIIRIM-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)




![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)



![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)


